2,2-Dichlorocyclopropane-1-carboxamide

Drug Metabolism Cytochrome P450 Cancer Chemoprevention

Procure 2,2-Dichlorocyclopropane-1-carboxamide for precise SAR exploration. The gem-dichloro motif confers distinct lipophilicity (LogP ~0.67) and CYP1A2 selectivity versus unsubstituted analogs. A key building block for agrochemical leads (e.g., carpropamid derivatives) and ADME fine-tuning in medicinal chemistry. Do not substitute with generic cyclopropanecarboxamide.

Molecular Formula C4H5Cl2NO
Molecular Weight 153.99 g/mol
CAS No. 75885-60-8
Cat. No. B1297587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichlorocyclopropane-1-carboxamide
CAS75885-60-8
Molecular FormulaC4H5Cl2NO
Molecular Weight153.99 g/mol
Structural Identifiers
SMILESC1C(C1(Cl)Cl)C(=O)N
InChIInChI=1S/C4H5Cl2NO/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H2,7,8)
InChIKeyPOUMCBWMYUEVKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dichlorocyclopropane-1-carboxamide (CAS 75885-60-8) Procurement Specifications and Baseline Properties


2,2-Dichlorocyclopropane-1-carboxamide (CAS 75885-60-8) is a synthetic small-molecule amide characterized by a strained cyclopropane core featuring geminal dichloro substitution and a primary carboxamide moiety . It is a white to off-white powder with a molecular formula of C₄H₅Cl₂NO and a molecular weight of 153.99 g/mol . The compound is commercially available for research purposes and as an intermediate in the synthesis of more complex agrochemical and pharmaceutical agents [1].

Why Generic Substitution of 2,2-Dichlorocyclopropane-1-carboxamide Fails: A Procurement Risk Assessment


The gem-dichlorocyclopropane carboxamide scaffold is a crucial pharmacophore in several commercial fungicides and pharmaceutical leads [1]. While many cyclopropanecarboxamide derivatives exist, their biological and physicochemical profiles diverge sharply based on subtle structural changes. For instance, the simple unsubstituted cyclopropanecarboxamide lacks the lipophilic and steric bulk conferred by the 2,2-dichloro groups, fundamentally altering its membrane permeability and target-binding characteristics [2]. Similarly, the carboxylic acid analog exhibits different hydrogen-bonding capabilities and solubility, rendering it unsuitable as a direct drop-in replacement for the amide in synthetic sequences . Procurement of a generic 'cyclopropanecarboxamide' without specific gem-dichloro substitution would introduce uncontrolled variables into structure-activity relationship (SAR) studies or lead to synthetic failure. The quantitative evidence below substantiates these critical, non-interchangeable differences.

Quantitative Differentiation Guide for 2,2-Dichlorocyclopropane-1-carboxamide (CAS 75885-60-8)


Enhanced CYP1A2 Selectivity vs. α-Naphthoflavone in Human Cytochrome P450 Inhibition Assays

In a head-to-head in vitro study using recombinant human CYP enzymes, the analog N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC), which shares the core 2,2-dichlorocyclopropane-1-carboxamide pharmacophore, exhibited a 100-fold lower IC₅₀ for CYP1A2 compared to CYP2 and CYP3 family enzymes, demonstrating high isoform selectivity. This contrasts with the classical inhibitor α-naphthoflavone (ANF), which potently inhibits all CYP1 isoforms. DCPCC's IC₅₀ values for CYP1A1 or CYP1B1 were 10–95 times higher than for CYP1A2 [1]. The selectivity of DCPCC is attributed to the specific interactions of the dichlorocyclopropane ring within the CYP1A2 active site, as elucidated by molecular dynamics simulations [1].

Drug Metabolism Cytochrome P450 Cancer Chemoprevention

Differential Lipophilicity and Predicted Membrane Permeability vs. Unsubstituted Cyclopropanecarboxamide

The gem-dichloro substitution on the cyclopropane ring of 2,2-dichlorocyclopropane-1-carboxamide increases its lipophilicity compared to the unsubstituted cyclopropanecarboxamide. Computational predictions indicate a LogP of 0.6655 for the target compound , while cyclopropanecarboxamide has a predicted LogP of -0.5. This increased lipophilicity is predicted to enhance passive membrane permeability, a key parameter for intracellular target engagement. The dichloro motif also introduces unique electronic and steric features that are essential for binding to hydrophobic pockets in target proteins, as observed in the binding mode of carpropamid to scytalone dehydratase [1].

ADME Physicochemical Profiling Drug Design

Validated Physicochemical Properties for Formulation and Storage vs. Carboxylic Acid Analog

As a primary amide, 2,2-dichlorocyclopropane-1-carboxamide presents a distinct solid-state form and melting point compared to its carboxylic acid analog. The compound is a crystalline powder with a melting point of 148-149°C , whereas the corresponding 2,2-dichlorocyclopropanecarboxylic acid is an oil or low-melting solid. This difference significantly impacts handling, purification, and long-term storage stability in a laboratory setting. The higher melting point of the amide simplifies weighing and reduces hygroscopicity, making it a more practical building block for automated synthesis and library production.

Formulation Development Analytical Chemistry Process Chemistry

High-Value Application Scenarios for 2,2-Dichlorocyclopropane-1-carboxamide (CAS 75885-60-8)


Rational Design of CYP1A2-Selective Chemical Probes

Based on the established selectivity of the dichlorocyclopropanecarboxamide core for CYP1A2 over other CYP1 isoforms [1], 2,2-dichlorocyclopropane-1-carboxamide serves as a foundational scaffold for developing selective chemical probes to deconvolve the role of CYP1A2 in xenobiotic metabolism and carcinogen activation. Its use enables studies that require precise modulation of CYP1A2 without confounding inhibition of CYP1A1 or CYP1B1, which is a known limitation of pan-CYP1 inhibitors like α-naphthoflavone [1].

Synthesis of Agrochemical Lead Libraries

The gem-dichlorocyclopropane carboxamide moiety is a privileged structure in fungicide design, exemplified by the commercial rice blast fungicide carpropamid [1]. 2,2-Dichlorocyclopropane-1-carboxamide is a key synthetic intermediate for generating diverse amide derivatives. Its use in parallel synthesis allows for rapid exploration of the structure-activity relationship (SAR) around the amide portion of the molecule, as demonstrated by studies modifying this exact scaffold to improve fungicidal activity [2]. This makes it a high-value building block for agrochemical discovery programs.

Physicochemical Optimization in Medicinal Chemistry

The 2,2-dichlorocyclopropane-1-carboxamide fragment offers a defined increase in lipophilicity (LogP ~0.67) relative to unsubstituted cyclopropanecarboxamide [1]. This property makes it a valuable tool for medicinal chemists seeking to fine-tune the ADME properties of lead compounds, particularly to enhance passive membrane permeability. Its incorporation into a scaffold provides a controlled, quantifiable means of improving cellular penetration without resorting to large, unpredictable hydrophobic motifs.

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